molecular formula C12H15FN2 B13156064 (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine

(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine

Cat. No.: B13156064
M. Wt: 206.26 g/mol
InChI Key: GVZVJUWYEXHMDA-QMMMGPOBSA-N
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Description

(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the fluoro group in the indole ring can significantly influence the compound’s biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 6-fluoroindole derivative.

    Alkylation: The 6-fluoroindole is then subjected to alkylation with a suitable butan-2-amine derivative.

    Chiral Resolution: The resulting product is resolved into its enantiomers to obtain the (2S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoro group in the indole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets in the body. The fluoro group in the indole ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-(1H-indol-3-yl)butan-2-amine: Lacks the fluoro group, which can result in different biological activities.

    (2S)-4-(5-Fluoro-1H-indol-3-yl)butan-2-amine: The position of the fluoro group is different, which can affect its chemical properties and biological activity.

    (2S)-4-(6-Chloro-1H-indol-3-yl)butan-2-amine: The chloro group can have different electronic effects compared to the fluoro group.

Uniqueness

The presence of the fluoro group at the 6-position of the indole ring in (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine makes it unique compared to other similar compounds. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

(2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine

InChI

InChI=1S/C12H15FN2/c1-8(14)2-3-9-7-15-12-6-10(13)4-5-11(9)12/h4-8,15H,2-3,14H2,1H3/t8-/m0/s1

InChI Key

GVZVJUWYEXHMDA-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CCC1=CNC2=C1C=CC(=C2)F)N

Canonical SMILES

CC(CCC1=CNC2=C1C=CC(=C2)F)N

Origin of Product

United States

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